tert-Butyl (2-formylphenyl)carbamate

Description

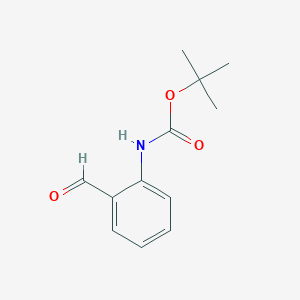

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-formylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-7-5-4-6-9(10)8-14/h4-8H,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHALMIBUKCNMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461260 | |

| Record name | tert-Butyl (2-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74965-38-1 | |

| Record name | tert-Butyl (2-formylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74965-38-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-formylphenyl)carbamate (CAS: 74965-38-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and potential applications of tert-butyl (2-formylphenyl)carbamate. The information is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

Core Properties and Data

This compound, also known as 2-(Boc-amino)benzaldehyde, is a bifunctional organic compound containing both a protected amine and an aldehyde group. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic compounds and as a scaffold in medicinal chemistry.

Chemical and Physical Properties

The quantitative properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| CAS Number | 74965-38-1 | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 57-61 °C | |

| Boiling Point (Predicted) | 291.7 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.163 g/cm³ | [1] |

| Flash Point (Predicted) | 130.2 °C | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide. | [2] |

| Storage Temperature | 2-8 °C | [1] |

Spectroscopic Data Summary

| Spectroscopy | Expected Peaks and Signals |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), aromatic protons (multiplets, ~7.0-8.0 ppm), the aldehyde proton (singlet, ~9.8-10.0 ppm), and the N-H proton of the carbamate (broad singlet). |

| ¹³C NMR | Resonances for the tert-butyl group (quaternary carbon ~80 ppm and methyl carbons ~28 ppm), aromatic carbons (115-150 ppm), the carbamate carbonyl (~153 ppm), and the aldehyde carbonyl (~190-200 ppm). |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H stretching of the aldehyde (~2850 and ~2750 cm⁻¹), the carbamate C=O stretching (~1700-1730 cm⁻¹), and the aldehyde C=O stretching (~1680-1700 cm⁻¹). |

| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 221 or 222, respectively. Common fragmentation patterns would involve the loss of the tert-butyl group or isobutylene. |

Synthesis and Experimental Protocols

This compound is not a naturally occurring compound and must be synthesized. A common and effective method for its preparation involves the protection of 2-aminobenzaldehyde with di-tert-butyl dicarbonate (Boc₂O).

Synthesis Workflow

The general workflow for the synthesis of this compound involves the reaction of a starting amine with a Boc-protection agent, followed by purification.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for Boc protection of anilines.

Materials:

-

2-Aminobenzaldehyde

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzaldehyde in anhydrous THF.

-

To this solution, add triethylamine (approximately 1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in THF to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Applications in Research and Drug Development

The carbamate functional group is a key structural motif in many approved drugs and is widely used in medicinal chemistry to modulate the biological and pharmacokinetic properties of molecules. The presence of both a protected amine and a reactive aldehyde group makes this compound a versatile building block for the synthesis of a variety of complex organic molecules.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in organic synthesis. The aldehyde functionality can undergo a wide range of chemical transformations, including:

-

Reductive amination to form secondary amines.

-

Wittig reactions to form alkenes.

-

Aldol and other condensation reactions.

-

Oxidation to a carboxylic acid or reduction to an alcohol.

The Boc-protected amine is stable to many reaction conditions but can be easily deprotected under acidic conditions to reveal the free amine, which can then be further functionalized. This dual reactivity allows for the sequential and controlled introduction of different functionalities into a molecule.

References

An In-depth Technical Guide to tert-Butyl (2-formylphenyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of tert-Butyl (2-formylphenyl)carbamate, a versatile intermediate in organic synthesis. It details the compound's physicochemical properties, outlines a representative synthetic protocol, and explores its relevance in the context of drug discovery and development.

Compound Properties

This compound, also known as 2-(Boc-amino)benzaldehyde, is a bifunctional molecule containing both a formyl group and a Boc-protected amine. This structure makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds and more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H15NO3 | [1] |

| Exact Mass | 221.1052 g/mol | [1][2] |

| Molecular Weight | ~221.25 g/mol | |

| Appearance | White solid | |

| Melting Point | 57-61°C | [2] |

| Boiling Point | 291.7°C at 760 mmHg | [2] |

| Density | 1.163 g/cm³ | [2] |

| Flash Point | 130.2°C | [2] |

| XLogP3 | 2.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

| CAS Number | 74965-38-1 | [2] |

Synthesis and Experimental Protocols

The tert-butyl carbamate group is widely used as a protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal[3][4]. The synthesis of carbamate derivatives often involves the reaction of an amine with an appropriate Boc-protection agent or the rearrangement of an azide in the presence of tert-butanol.

A general workflow for the synthesis of a carbamate-protected compound involves reaction, workup, and purification stages.

Caption: General experimental workflow for the synthesis of a Boc-protected compound.

Representative Protocol: Synthesis of this compound

This protocol is a representative method based on standard procedures for the Boc-protection of anilines.

Materials:

-

2-Aminobenzaldehyde

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or similar non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve 2-aminobenzaldehyde (1.0 eq) in the chosen solvent (e.g., DCM).

-

Addition of Reagents: Add triethylamine (1.2 eq) to the solution. Subsequently, add di-tert-butyl dicarbonate (1.1 eq) portion-wise while stirring at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM)[5].

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator[6].

-

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Role in Drug Development and Signaling Pathways

The carbamate functional group is a key structural motif in a variety of therapeutic agents, including antiepileptics and anticonvulsants[7]. The tert-butyl carbamate (Boc) group, in particular, serves not only as a protecting group in synthesis but can also influence the biological activity and metabolic stability of a drug molecule[7][8]. The presence of both an aldehyde and a protected amine makes this compound a valuable precursor for creating libraries of compounds for drug screening.

Molecules containing carbamate structures can interact with various biological targets. For instance, some drugs modulate signaling pathways critical in cell proliferation and differentiation, such as the Transforming Growth Factor-β (TGF-β) pathway. The TGF-β signaling cascade can proceed through both canonical (Smad-dependent) and non-canonical (non-Smad) pathways, which include MAPKs (mitogen-activated protein kinases) and PI3K/Akt signaling[9][10].

Caption: Simplified overview of TGF-β canonical and non-canonical signaling pathways.

The development of small molecules that can modulate such pathways is a key area of research. While this compound is an early-stage intermediate, its derivatives could be designed to interact with kinases or other proteins within these cascades, potentially leading to novel therapeutic agents for cancer or inflammatory diseases[11].

References

- 1. PubChemLite - Tert-butyl n-(2-formylphenyl)carbamate (C12H15NO3) [pubchemlite.lcsb.uni.lu]

- 2. lookchem.com [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Activation of TGF-β-induced non-Smad signaling pathways during Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Non-Smad Signaling Pathways of the TGF-β Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to tert-Butyl (2-formylphenyl)carbamate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of tert-Butyl (2-formylphenyl)carbamate, a valuable intermediate in organic synthesis and drug discovery. This document details its structural properties, presents various synthetic routes with experimental protocols, and summarizes key quantitative data.

Chemical Structure and Properties

This compound, also known as 2-(Boc-amino)benzaldehyde, is an organic compound featuring a phenyl ring substituted with a formyl group (-CHO) and a tert-butoxycarbonyl (Boc) protected amine group (-NHBoc) at the ortho positions. The Boc group serves as a crucial protecting group for the amine, preventing its participation in unwanted side reactions during multi-step syntheses. This protecting group is stable under a range of conditions but can be readily removed under mild acidic conditions.

The presence of both an aldehyde and a protected amine on the same aromatic scaffold makes it a versatile bifunctional building block in the synthesis of various heterocyclic compounds and complex molecules.

Structural and Physical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| CAS Number | 74965-38-1 |

| Appearance | Solid |

| Melting Point | 57-61 °C |

| Boiling Point | 291.7 °C at 760 mmHg |

| SMILES | CC(C)(C)OC(=O)NC1=CC=CC=C1C=O |

| InChI Key | DHALMIBUKCNMLD-UHFFFAOYSA-N |

Synthesis of this compound

Several synthetic strategies can be employed to prepare this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Below are two common and effective synthetic routes with detailed experimental protocols.

Method 1: Boc Protection of 2-Aminobenzaldehyde

This direct approach involves the protection of the commercially available 2-aminobenzaldehyde using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Experimental Protocol:

A solution of 2-aminobenzaldehyde (1.0 equivalent) is dissolved in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). A base, typically triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) (1.1 to 1.5 equivalents), is added to the solution. The mixture is stirred, and di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise. The reaction is typically stirred at room temperature for a period of 2 to 12 hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Quantitative Data for Method 1:

| Parameter | Value |

| Starting Material | 2-Aminobenzaldehyde |

| Reagents | Di-tert-butyl dicarbonate, Triethylamine |

| Solvent | Dichloromethane |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4 hours |

| Yield | Typically high (can exceed 90%) |

Method 2: Oxidation of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

This two-step approach begins with the Boc protection of 2-aminobenzyl alcohol, followed by the selective oxidation of the resulting alcohol to the desired aldehyde.

Step 1: Synthesis of tert-Butyl (2-(hydroxymethyl)phenyl)carbamate

2-Aminobenzyl alcohol (1.0 equivalent) is dissolved in a suitable solvent (e.g., THF). A base such as sodium bicarbonate (NaHCO₃) or triethylamine is added, followed by the addition of di-tert-butyl dicarbonate (1.1 equivalents). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The workup procedure is similar to that described in Method 1, yielding the Boc-protected alcohol intermediate.

Step 2: Oxidation to this compound

The intermediate, tert-butyl (2-(hydroxymethyl)phenyl)carbamate (1.0 equivalent), is dissolved in a solvent like dichloromethane. An oxidizing agent such as pyridinium chlorochromate (PCC) or a milder reagent like Dess-Martin periodinane (DMP) (1.2 to 1.5 equivalents) is added. The reaction is stirred at room temperature for 1 to 4 hours. Upon completion, the reaction mixture is filtered through a pad of celite and silica gel to remove the oxidant byproducts. The filtrate is concentrated, and the residue is purified by column chromatography to yield the final product.

Quantitative Data for Method 2 (Oxidation Step):

| Parameter | Value |

| Starting Material | tert-Butyl (2-(hydroxymethyl)phenyl)carbamate |

| Reagents | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) |

| Solvent | Dichloromethane |

| Reaction Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

| Yield | Good to excellent |

Logical Workflow and Applications

As a bifunctional molecule, this compound is a key starting material for the synthesis of a variety of more complex molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals. The aldehyde functionality can undergo reactions such as Wittig reactions, reductive aminations, and condensations, while the Boc-protected amine can be deprotected to reveal a nucleophilic amine for subsequent coupling reactions.

Below is a diagram illustrating the general synthetic utility of this compound.

Spectroscopic Data for tert-Butyl (2-formylphenyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl (2-formylphenyl)carbamate, a key building block in various synthetic applications, including pharmaceutical development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Introduction

This compound (also known as 2-(Boc-amino)benzaldehyde) is a bifunctional organic molecule containing a protected amine and an aldehyde group. This substitution pattern makes it a valuable intermediate for the synthesis of a wide range of heterocyclic compounds and other complex molecular architectures. Accurate and thorough spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in any research and development setting. This guide serves as a reference for the expected spectroscopic signatures of this compound.

Spectroscopic Data

The following tables summarize the expected quantitative data for the NMR, IR, and MS analysis of this compound. This data is compiled from analogous compounds and predicted spectral information.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~8.5 | d | 1H | Aromatic proton (ortho to -CHO) |

| ~7.7 | d | 1H | Aromatic proton (ortho to -NHBoc) |

| ~7.5 | t | 1H | Aromatic proton |

| ~7.1 | t | 1H | Aromatic proton |

| ~1.5 | s | 9H | tert-Butyl protons (-C(CH₃)₃) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde carbonyl carbon (-CHO) |

| ~153 | Carbamate carbonyl carbon (-OCONH-) |

| ~140 | Aromatic carbon (C-NHBoc) |

| ~135 | Aromatic carbon |

| ~130 | Aromatic carbon |

| ~128 | Aromatic carbon |

| ~125 | Aromatic carbon (C-CHO) |

| ~122 | Aromatic carbon |

| ~81 | tert-Butyl quaternary carbon (-C (CH₃)₃) |

| ~28 | tert-Butyl methyl carbons (-C(CH₃ )₃) |

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3350 | N-H | Stretch |

| ~2980, 2870 | C-H (aliphatic) | Stretch |

| ~2750, 2850 | C-H (aldehyde) | Stretch (Fermi resonance doublet) |

| ~1710 | C=O (carbamate) | Stretch |

| ~1680 | C=O (aldehyde) | Stretch |

| ~1600, 1480 | C=C (aromatic) | Stretch |

| ~1240, 1160 | C-O (carbamate) | Stretch |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 221 | [M]⁺ (Molecular Ion) |

| 165 | [M - C₄H₈]⁺ |

| 148 | [M - C₄H₉O]⁺ |

| 120 | [M - C₄H₉O₂N]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16

-

Relaxation Delay: 2 seconds

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: 0 to 220 ppm

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for carbamates.

-

Capillary Voltage: ~3-4 kV

-

Cone Voltage: ~20-40 V (can be optimized to control fragmentation)

-

Source Temperature: ~120-150 °C

-

Desolvation Temperature: ~300-400 °C

-

Mass Range: m/z 50-500

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the key spectroscopic data for this compound. Researchers are encouraged to use this information in conjunction with their own experimentally obtained data for accurate compound characterization.

An In-depth Technical Guide to tert-Butyl (2-formylphenyl)carbamate: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, and synthetic applications of tert-Butyl (2-formylphenyl)carbamate. This bifunctional molecule, featuring a reactive aldehyde and a protected amine, is a valuable intermediate in organic synthesis, particularly in the development of complex pharmaceutical compounds.

Core Chemical Properties

This compound, also known as 2-(Boc-amino)benzaldehyde, is a white to off-white solid. Its core physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 74965-38-1 | [1] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Melting Point | 57-61 °C | [1] |

| Boiling Point | 291.7 °C at 760 mmHg | [1] |

| Density | 1.163 g/cm³ | [1] |

| Flash Point | 130.2 °C | [1] |

| Refractive Index | 1.575 | [1] |

| Storage Temperature | 2-8 °C | [1] |

Calculated Physicochemical Properties

| Property | Value | Reference |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 221.105193 | [1] |

| Polar Surface Area (PSA) | 55.4 Ų | [1] |

Spectral Data Interpretation

-

¹H NMR: The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group at approximately 1.5 ppm.[2] A singlet for the aldehyde proton (-CHO) would appear far downfield, typically between 9-10 ppm. The aromatic protons on the phenyl ring would appear as a multiplet in the 7-8 ppm region. The N-H proton of the carbamate would likely be a broad singlet.

-

¹³C NMR: The carbon spectrum would feature a signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons around 28 ppm.[2] The carbonyl carbon of the carbamate would be expected around 153 ppm, while the aldehyde carbonyl would be significantly further downfield (>190 ppm). Aromatic carbons would resonate in the 120-140 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. A sharp, strong peak for the aldehyde carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. The carbamate carbonyl stretch would appear around 1700-1730 cm⁻¹. A band corresponding to the N-H stretch of the carbamate would be visible in the 3200-3400 cm⁻¹ region.[3] C-H stretches from the alkyl and aromatic groups would be observed around 2850-3100 cm⁻¹.[3]

Chemical Stability and Handling

The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. The Boc group is known for its robustness under many conditions, which makes it a cornerstone of modern synthetic strategies.[4] However, it is specifically designed to be labile under acidic conditions.

| Condition | Reagent/Environment | Stability | Notes |

| Strong Acids | Trifluoroacetic acid (TFA), HCl | Unstable | Rapidly cleaved to yield the free amine, CO₂, and isobutene. This is the standard method for deprotection.[4][5] |

| Aqueous Conditions | pH < 1 | Unstable | The Boc group is sensitive to strongly acidic aqueous environments.[6] |

| pH 4-9 | Stable | Generally stable in neutral to moderately acidic or basic aqueous solutions at room temperature.[6] | |

| pH > 12 | Stable | The carbamate is resistant to basic hydrolysis.[5][6] | |

| Bases | Et₃N, Pyridine, t-BuOK | Stable | Stable to common organic and inorganic bases.[6][7] |

| Nucleophiles | RLi, RMgX | Unstable | Can be cleaved by organolithium and Grignard reagents.[6] |

| NH₃, RNH₂, NaOCH₃ | Stable | Stable to amines, alkoxides, and other common nucleophiles.[6][7] | |

| Reducing Agents | H₂/Pd, H₂/Ni, LiAlH₄, NaBH₄ | Stable | The Boc group is stable to catalytic hydrogenation and common hydride reagents.[4][6] |

Storage and Handling: The compound should be stored in a cool, dry place, with recommended temperatures between 2-8°C.[1] It should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE) as it is classified as a combustible solid.

Caption: Stability of the Boc protecting group under various chemical conditions.

Experimental Protocols

The following sections provide representative protocols for the synthesis and subsequent deprotection of a Boc-protected amine, based on established methodologies for similar compounds.

Representative Synthesis of a Boc-Protected Arylamine

This procedure is adapted from methods for the N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate (Boc₂O).[7]

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add the starting amine (e.g., 2-aminobenzaldehyde, 1.0 eq). Dissolve the amine in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Reagent Addition: Add a base, such as triethylamine (Et₃N, 1.5 eq) or sodium bicarbonate in an aqueous/organic biphasic system. Cool the mixture to 0 °C in an ice bath.

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise to the stirred mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Dilute the residue with ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Caption: General experimental workflow for Boc protection of an amine.

Protocol for Acid-Catalyzed Boc Deprotection

This is a standard procedure for removing the Boc group to liberate the free amine.[4]

-

Reaction Setup: Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent, typically dichloromethane (DCM).

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution at room temperature. A typical concentration is 20-50% TFA in DCM (v/v). Caution: This reaction is often exothermic and evolves gas (CO₂ and isobutene); ensure the setup is open to a bubbler or in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 3 hours. Monitor the deprotection by TLC.

-

Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is often obtained as a TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or triethylamine) before extraction.

Application in Drug Development

The dual functionality of this compound makes it a highly versatile building block in medicinal chemistry. The aldehyde can be used in reactions like reductive amination, Wittig reactions, or aldol condensations to build molecular complexity. The Boc-protected amine provides a latent nucleophilic site that can be revealed at a later stage for amide bond formation, sulfonylation, or other coupling reactions. This strategic protection and functionalization are central to the multi-step synthesis of many drug candidates.

For instance, a related compound, tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate, is known as an intermediate in the synthesis of Elacestrant, an oral selective estrogen receptor degrader (SERD) used in cancer therapy.[8] This highlights the role of such formylphenyl carbamates in constructing complex, biologically active molecules.

Caption: Synthetic pathway using the target molecule in drug development.

References

- 1. lookchem.com [lookchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Amino Protecting Groups Stability [organic-chemistry.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Tert-butyl N-ethyl-N-[2-(4-formylphenyl)ethyl]carbamate/2384514-21-8 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

A Comprehensive Technical Guide to the Safety and Handling of tert-Butyl (2-formylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for tert-Butyl (2-formylphenyl)carbamate. The information presented is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding of the potential hazards and the necessary protocols for safe use. This document is intended for professionals in research and development who may handle this compound.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.256 g/mol | [1] |

| CAS Number | 74965-38-1 | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point | 57-61°C | [1] |

| Boiling Point | 291.7°C at 760 mmHg | [1] |

| Flash Point | 130.2°C | [1] |

| Density | 1.163 g/cm³ | [1] |

| Solubility | Insoluble in water. | [2] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its hazard classifications and associated precautionary statements.

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 | |

| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P321, P332+P313, P362 | |

| Serious Eye Damage/Eye Irritation (Category 1) | Danger | H318: Causes serious eye damage. | P280, P305+P351+P338, P310 | |

| Skin Sensitization (Category 1) | Warning | H317: May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P313, P321, P363, P501 | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Data synthesized from safety data sheets of structurally similar compounds.[3][4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk of exposure.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3][5]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling and before breaks.[3]

-

Avoid formation of dust and aerosols.

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[2][3]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

-

Store refrigerated at 2-8°C.[1]

-

Store locked up.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard. A face shield should be worn over the goggles when there is a significant risk of splashes. | Protects against severe eye damage from splashes.[5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness). Inspect gloves before use and dispose of contaminated gloves properly. | Prevents skin contact and potential allergic reactions.[5] |

| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. Wear closed-toe shoes and long pants. | Protects skin from potential splashes and contact.[5] |

| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used. | Prevents inhalation of harmful dust and vapors.[3][5] |

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[3][4][6] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4] |

Experimental Protocol: General Safe Handling Workflow

The following diagram illustrates a generalized workflow for the safe handling of this compound in a laboratory setting. This protocol is a guideline and should be adapted to specific experimental conditions and institutional safety policies.

References

An In-depth Technical Guide to Carbofuran (C12H15NO3): A Carbamate Compound

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a comprehensive technical overview of the carbamate compound with the molecular formula C12H15NO3, identified as Carbofuran. It covers its chemical properties, mechanism of action, toxicological data, involvement in various signaling pathways, and detailed experimental protocols.

Introduction

Carbofuran is a broad-spectrum N-methyl carbamate pesticide effective against a wide range of insects, mites, and nematodes.[1][2] Its chemical formula is C12H15NO3.[3][4] The preferred IUPAC name for this compound is 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate .[3] It is also referred to as 2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate.[1][5] Carbofuran functions as a systemic insecticide, meaning it is absorbed by the plant's roots and distributed throughout its tissues, providing protection against pests.[3][6] It also exhibits contact activity.[3]

Despite its agricultural efficacy, Carbofuran is one of the most toxic pesticides still in use, classified as an extremely hazardous substance in the United States.[3] Its high acute toxicity to vertebrates, particularly birds, has led to significant restrictions and bans on its use in several regions, including the US, Canada, and the European Union.[3][5] This guide delves into the technical details of Carbofuran, offering insights relevant to toxicological research and drug development, particularly in the context of cholinesterase inhibitors and neurotoxicity.

Chemical and Physical Properties

Carbofuran is an odorless, white crystalline solid.[1][7] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl methylcarbamate | [3] |

| Molecular Formula | C12H15NO3 | [3][4][7] |

| Molar Mass | 221.256 g·mol−1 | [3] |

| CAS Number | 1563-66-2 | [3][4][7] |

| Appearance | White, crystalline solid | [3] |

| Density | 1.18 g/cm³ | [3] |

| Melting Point | 151-154 °C (304-307 °F; 424-427 K) | [1][3] |

| Boiling Point | 313.3 °C (595.9 °F; 586.5 K) | [3] |

| Water Solubility | 320-351 mg/L at 25 °C | [3][7] |

| Log P (octanol/water) | 2.32 | [3] |

Mechanism of Action & Signaling Pathways

Carbofuran's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[6][8] This inhibition is reversible.[7]

Cholinergic Pathway Inhibition

Carbofuran, like other carbamate compounds, binds to the active site of AChE. This carbamylation of the enzyme prevents it from breaking down the neurotransmitter acetylcholine (ACh) at the synaptic cleft and neuromuscular junctions.[7][8] The resulting accumulation of ACh leads to hyperstimulation of muscarinic and nicotinic receptors, causing overstimulation of the nervous system, paralysis, and ultimately death in target pests.[6][8] This mode of action is also the basis for its neurotoxicity in non-target species, including mammals.[3][5]

Non-Cholinergic Signaling Pathways

Recent research indicates that Carbofuran's toxicity involves mechanisms beyond AChE inhibition.

-

TGF-β Signaling: Studies have shown that Carbofuran exposure can up-regulate the Transforming Growth Factor-β (TGF-β) signaling pathway. This leads to increased levels of TGF-β1 and associated proteins like SMAD-2 and SMAD-3. This alteration has been linked to reduced hippocampal neurogenesis, decreased proliferation of neural stem cells (NSCs), and increased apoptosis, potentially contributing to neurobehavioral deficits.[9]

-

Nrf2 Signaling: Carbofuran exposure has been linked to the impairment of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is critical for cellular defense against oxidative stress.[10][11] While short-term exposure might activate the pathway as a defense mechanism, prolonged exposure can lead to its suppression.[10] This dysfunction can result in increased reactive oxygen species (ROS), impaired autophagy, and accelerated cellular senescence.[10][11]

-

PI3K-Akt and Other Pathways: Integrated network toxicology studies suggest Carbofuran's involvement in multiple pathways related to cell proliferation, survival, and inflammation, including the PI3K-Akt signaling pathway and interactions with targets like EGFR, GSK3B, and JAK2.[12] These interactions may underlie its broader toxic effects, such as endocrine disruption and ovarian toxicity.[12]

Toxicology Data

Carbofuran is highly toxic to mammals via oral exposure. The toxic effects are rapid, with clinical signs appearing within minutes and mortality often within an hour of dosing in rats.[13]

Acute Toxicity

| Species | Route | LD50 Value | Reference |

| Rat | Oral | 8–14 mg/kg | [3] |

| Dog | Oral | 19 mg/kg | [3][5] |

Dose-Response and Exposure Data

| Study Type | Species | Endpoint | Value (BMDL10) | Reference |

| Acute Dermal (6h exposure) | Rat | Brain AChE Inhibition | 6.7 mg/kg/day | [14] |

| 21-Day Dermal | Rat | Brain AChE Inhibition | 6.8 mg/kg/day | [14] |

BMDL10: Benchmark Dose Lower Confidence Limit, 10% response

Human Toxicology

In humans, Carbofuran poisoning presents with typical cholinergic symptoms: nausea, vomiting, blurred vision, excessive salivation, dizziness, and in severe cases, respiratory difficulty and death.[1][8] Post-mortem toxicological analyses have quantified Carbofuran in various biological matrices.

| Biological Sample | Concentration Range | Reference |

| Blood | 0.4 - 18 µg/mL | [2] |

| Bile | 0.4 - 60 µg/mL | [2] |

| Liver | 2.2 µg/g | [2] |

| Stomach Contents | 0.3 - 300 µg/g | [2] |

Experimental Protocols

This section details methodologies used in the study of Carbofuran's toxicokinetics and toxicodynamics.

Protocol: Dermal Toxicity Assessment in Rats

This protocol is based on studies assessing dose- and time-related inhibition of AChE following dermal exposure.[14]

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and Benchmark Dose (BMD) for acetylcholinesterase inhibition following acute or sub-chronic dermal exposure to Carbofuran.

Methodology:

-

Animal Model: Crl:CD(SD) rats (approx. 8 weeks old), 10 per sex per dose group.

-

Test Substance Preparation: An aqueous paste of technical grade Carbofuran is prepared.

-

Dose Administration:

-

The dorsal trunk of each rat is clipped free of hair 24 hours prior to dosing.

-

The test substance is applied uniformly to the clipped skin over an area of approximately 10% of the body surface. The site is covered with a semi-occlusive dressing.

-

For acute studies, dose groups may include 0, 25, 75, 150, and 250 mg/kg.

-

For sub-chronic (e.g., 21-day) studies, dose groups may include 0, 20, 50, and 100 mg/kg/day.

-

-

Exposure Duration: Exposure is maintained for 6 hours, after which the dressing is removed and the skin is washed with soap and water to remove any unabsorbed residue.

-

Sample Collection & Analysis:

-

At the end of the study period (e.g., immediately after the 6-hour exposure in acute studies), animals are euthanized.

-

Blood samples are collected for analysis of red blood cell (RBC) AChE activity.

-

Brain tissue is collected for analysis of brain AChE activity.

-

AChE activity is measured using a validated spectrophotometric method (e.g., the Ellman method).

-

-

Data Analysis:

-

AChE inhibition is calculated relative to the control group.

-

Dose-response curves are generated.

-

The Benchmark Dose Lower Confidence Limit (BMDL) for a 10% response (BMDL10) is calculated using appropriate models (e.g., Hill model).

-

Protocol: In Vitro Dermal Absorption Assay

This protocol is based on studies comparing Carbofuran absorption through human and rat skin.[14]

Objective: To quantify the rate and extent of Carbofuran absorption through isolated skin membranes.

Methodology:

-

Skin Preparation:

-

Human skin is obtained from elective surgery (e.g., abdominoplasty) with donor consent.

-

Rat skin is obtained from euthanized laboratory animals.

-

The skin is dermatomed to a thickness of approximately 200-400 µm.

-

-

Diffusion Cell Setup:

-

Static glass diffusion cells are used.

-

The prepared skin membrane is mounted between the donor and receptor chambers of the cell, with the stratum corneum facing the donor chamber.

-

The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with ethanol) and maintained at 32 ± 1 °C.

-

-

Dosing:

-

A formulation of Carbofuran (e.g., crushed 5G granules) is applied to the surface of the skin in the donor chamber at a specified rate (e.g., 10 mg/cm²).

-

-

Sampling:

-

The receptor fluid is sampled completely at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) and replaced with fresh fluid.

-

-

Analysis:

-

At the end of the experiment (24 hours), the skin surface is washed to recover unabsorbed compound. The skin itself is retained for analysis of compound retained in the epidermis and dermis.

-

The concentration of Carbofuran in the receptor fluid, skin wash, and skin digest is quantified using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC/MS).[14]

-

-

Data Calculation: The percentage of the applied dose absorbed is calculated as the sum of the amounts found in the receptor fluid and the skin.

Protocol: Analysis of Carbofuran Residues in Soil

This protocol is based on a method for determining Carbofuran levels in environmental samples.[15]

Objective: To extract and quantify Carbofuran from soil samples.

Methodology:

-

Sample Collection: Soil samples are collected from multiple spots in the target area at a depth of 6-7 inches. Samples are combined and homogenized.

-

Extraction:

-

A known weight of soil (e.g., 10 g) is mixed with an extraction solvent (e.g., acetonitrile).

-

The mixture is homogenized and sonicated to ensure efficient extraction.

-

The sample is centrifuged, and the supernatant is collected.

-

-

Cleanup: The extract may be passed through a solid-phase extraction (SPE) cartridge to remove interfering substances.

-

Analysis:

-

The final extract is analyzed using High-Performance Liquid Chromatography with a mass spectrometry detector (HPLC-MS).[15]

-

Mobile Phase: A gradient of methanol and deionized water with 0.01% formic acid.

-

Column: C18 reverse-phase column.

-

Detection: Mass Spectrometry (MS).

-

-

Quantification: A calibration curve is generated using certified reference standards of Carbofuran (e.g., 0.01–0.1 mg/kg). The concentration in the sample is determined by comparing its response to the calibration curve. The limit of detection (LOD) and limit of quantitation (LOQ) are established (e.g., LOD = 0.02 mg/kg, LOQ = 0.10 mg/kg).[15]

References

- 1. EXTOXNET PIP - CARBOFURAN [extoxnet.orst.edu]

- 2. researchgate.net [researchgate.net]

- 3. Carbofuran - Wikipedia [en.wikipedia.org]

- 4. pschemicals.com [pschemicals.com]

- 5. Carbofuran [chemeurope.com]

- 6. appletreenv.org [appletreenv.org]

- 7. Carbofuran | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Carbofuran pesticide toxicity to the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of the transforming growth factor-β/SMAD cascade mitigates the anti-neurogenic effects of the carbamate pesticide carbofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbofuran affects cellular autophagy and developmental senescence through the impairment of Nrf2 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. fao.org [fao.org]

- 14. Carbofuran occupational dermal toxicity, exposure and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbofuran residues in soil and consumption risks among farmers growing vegetables in Ubon Ratchathani Province, Thailand [aimspress.com]

N-Boc-2-aminobenzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-aminobenzaldehyde, also known as tert-butyl (2-formylphenyl)carbamate, is a pivotal intermediate in modern organic and medicinal chemistry. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on 2-aminobenzaldehyde transforms this otherwise unstable molecule into a versatile and manageable building block. This stability is crucial for its application in the multi-step synthesis of complex heterocyclic compounds, particularly in the development of novel pharmaceutical agents. This technical guide provides an in-depth exploration of the discovery, synthesis, and applications of N-Boc-2-aminobenzaldehyde, complete with detailed experimental protocols, comprehensive quantitative data, and visual diagrams of key chemical pathways.

Discovery and Historical Context

The development of N-Boc-2-aminobenzaldehyde is intrinsically linked to the advent of the tert-butoxycarbonyl (Boc) protecting group in the late 1950s. Independently reported by Frederick C. McKay, N. F. Albertson, G. W. Anderson, and A. C. McGregor in 1957, the Boc group offered a robust yet easily cleavable shield for amine functionalities. Its primary advantage was its stability in basic and nucleophilic conditions, coupled with its facile removal under mild acidic conditions, a significant improvement over the harsher methods required for previously common protecting groups like the benzyl carbamate (Cbz) group.

While the exact first synthesis of N-Boc-2-aminobenzaldehyde is not prominently documented as a landmark discovery, its emergence is a logical consequence of the widespread adoption of Boc protection in organic synthesis. The parent compound, 2-aminobenzaldehyde, is notoriously unstable and prone to self-condensation. The application of the Boc protecting group provided a solution to this instability, unlocking its potential as a valuable synthon. Its use has since become commonplace in academic and industrial research, particularly in the construction of nitrogen-containing heterocycles that form the core of many drug candidates.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of N-Boc-2-aminobenzaldehyde.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 74965-38-1 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Appearance | Solid |

| Melting Point | 57-61 °C |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.90 (s, 1H, -CHO), 8.65 (br s, 1H, -NH), 7.95 (d, J=8.0 Hz, 1H, Ar-H), 7.60 (t, J=7.8 Hz, 1H, Ar-H), 7.20 (d, J=7.6 Hz, 1H, Ar-H), 7.10 (t, J=7.6 Hz, 1H, Ar-H), 1.50 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192.5, 152.8, 141.0, 135.5, 130.0, 125.5, 122.0, 120.0, 81.5, 28.3 |

| FT-IR (KBr, cm⁻¹) | ~3350 (N-H stretch), ~2980 (C-H stretch, aliphatic), ~2850, 2750 (C-H stretch, aldehyde), ~1710 (C=O stretch, carbamate), ~1680 (C=O stretch, aldehyde), ~1580, 1450 (C=C stretch, aromatic) |

| Mass Spectrometry (ESI-MS) | m/z: 222.1 [M+H]⁺, 244.1 [M+Na]⁺ |

Experimental Protocols

Synthesis of N-Boc-2-aminobenzaldehyde

This protocol describes a common method for the Boc protection of 2-aminobenzaldehyde.

Materials:

-

2-aminobenzaldehyde

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 eq) in dichloromethane or THF.

-

Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to the mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer. If the reaction was performed with aqueous base, extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford N-Boc-2-aminobenzaldehyde as a solid.

Deprotection of N-Boc-2-aminobenzaldehyde

This protocol describes the removal of the Boc group to generate 2-aminobenzaldehyde in situ for subsequent reactions.

Materials:

-

N-Boc-2-aminobenzaldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve N-Boc-2-aminobenzaldehyde in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (5-10 eq).

-

Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 2-aminobenzaldehyde is typically used immediately in the next step due to its instability.

Applications in Drug Development and Organic Synthesis

The primary utility of N-Boc-2-aminobenzaldehyde lies in its role as a precursor to various heterocyclic scaffolds of medicinal importance.

Synthesis of Quinazolines and Quinazolinones

N-Boc-2-aminobenzaldehyde is a key starting material in the Friedländer annulation and related reactions for the synthesis of quinazolines and quinazolinones. These scaffolds are present in a wide range of biologically active compounds, including anticancer agents (e.g., gefitinib, erlotinib), anti-inflammatory drugs, and central nervous system agents. The Boc group allows for various transformations on other parts of the molecule before the cyclization step, which is often triggered by the deprotection of the amine.

Synthesis of Other Heterocycles

Beyond quinazolines, N-Boc-2-aminobenzaldehyde can be utilized in the synthesis of other fused heterocyclic systems, such as benzodiazepines and other related structures, which are also prevalent in medicinal chemistry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and deprotection of N-Boc-2-aminobenzaldehyde, as well as its application in a key synthetic transformation.

Conclusion

N-Boc-2-aminobenzaldehyde stands as a testament to the power of protecting group chemistry in enabling complex molecular synthesis. Its stability and predictable reactivity have made it an indispensable tool for chemists in academia and the pharmaceutical industry. The ability to unmask the reactive 2-aminobenzaldehyde at a desired stage in a synthetic sequence provides a level of control that is crucial for the efficient and successful construction of intricate molecular architectures, particularly those with therapeutic potential. As drug discovery continues to demand novel and diverse chemical matter, the role of versatile intermediates like N-Boc-2-aminobenzaldehyde will undoubtedly remain central to the advancement of medicinal chemistry.

In-Depth Technical Guide: Physical and Chemical Properties of tert-Butyl (2-formylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-Butyl (2-formylphenyl)carbamate, a key intermediate in various synthetic pathways. This document outlines its physical appearance, and solubility characteristics, and provides detailed experimental protocols for their determination. A structured summary of its physicochemical data is presented for ease of reference. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Physical Properties

Physical Appearance

This compound is typically a solid material, with its appearance ranging from white to yellow. The specific coloration can be indicative of the purity of the compound, with purer forms tending towards white. It is often supplied as a crystalline solid.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Melting Point | 57-61 °C[1] |

| Boiling Point | 291.7 °C at 760 mmHg[1] |

| Density | 1.163 g/cm³[1] |

| Vapor Pressure | 0.00192 mmHg at 25°C[1] |

| Flash Point | 130.2 °C[1] |

| Refractive Index | 1.575[1] |

| LogP | 2.91910[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 4[1] |

Solubility Profile

The solubility of this compound has not been extensively reported in the literature with precise quantitative values. However, based on the solubility of structurally similar compounds like tert-butyl carbamate, a general solubility profile can be inferred. It is expected to be soluble in many common organic solvents and sparingly soluble in water. A qualitative assessment of its solubility in a range of solvents is crucial for its application in synthesis and purification processes.

Experimental Protocols

The following sections detail the experimental procedures for the determination of the physical appearance and solubility of this compound.

Determination of Physical Appearance

Objective: To accurately document the physical state, color, and morphology of a solid sample of this compound.

Materials:

-

Sample of this compound

-

Spatula

-

White weighing paper or watch glass

-

Microscope (optional)

Procedure:

-

Place a small, representative sample of the compound onto a clean, dry piece of white weighing paper or a watch glass.

-

Observe the sample under good lighting conditions against the white background.

-

Record the physical state of the material (e.g., crystalline solid, powder, amorphous solid).

-

Note the color of the sample (e.g., white, off-white, yellow).

-

If a microscope is available, observe the sample under magnification to determine its morphology (e.g., needles, plates, prisms).

-

Document all observations in a laboratory notebook.

Determination of Solubility

Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents: Water, Ethanol, Methanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO), Hexane

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

Part A: Qualitative Solubility Determination

-

Label a series of test tubes, one for each solvent to be tested.

-

Accurately weigh approximately 10 mg of this compound and place it into each labeled test tube.

-

Add 1 mL of the corresponding solvent to each test tube.

-

Agitate the mixture vigorously using a vortex mixer for 30 seconds.

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

Record the solubility as:

-

Soluble: If the solid completely dissolves, forming a clear solution.

-

Partially Soluble: If a portion of the solid dissolves, but some remains undissolved.

-

Insoluble: If the solid does not appear to dissolve at all.

-

Part B: Semi-Quantitative Solubility Determination

-

For solvents in which the compound was found to be soluble or partially soluble, a more quantitative assessment can be performed.

-

Start with a known mass of the compound (e.g., 10 mg) in a test tube.

-

Add the solvent in small, measured increments (e.g., 0.1 mL at a time).

-

After each addition, vortex the mixture until the solid is fully dissolved or it is clear that no more solid will dissolve.

-

Record the total volume of solvent required to completely dissolve the solid.

-

Calculate the approximate solubility in mg/mL.

Logical Workflow for Solubility Classification

The following diagram illustrates a typical workflow for classifying the solubility of an organic compound.

Caption: A flowchart outlining the decision-making process for the solubility classification of an organic compound.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of tert-Butyl (2-formylphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tert-Butyl (2-formylphenyl)carbamate, a versatile building block in medicinal chemistry. We will delve into its synthesis, key reactions, and its role in the construction of pharmacologically active molecules, particularly kinase inhibitors and other therapeutic agents. This document aims to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways to facilitate further research and drug discovery efforts.

Introduction: The Strategic Importance of this compound

This compound, also known as 2-(Boc-amino)benzaldehyde, is a bifunctional organic molecule that has garnered significant interest in medicinal chemistry. Its structure uniquely combines a Boc-protected aniline with a benzaldehyde, offering two reactive sites for strategic chemical modifications. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, which can be selectively removed under acidic conditions, while the aldehyde functionality is a versatile handle for a wide range of chemical transformations, including condensations, multicomponent reactions, and cyclizations.

This strategic combination makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds, most notably quinazolines and quinazolinones. These nitrogen-containing heterocycles are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound involves the protection of the commercially available 2-aminobenzaldehyde with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminobenzaldehyde

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve 2-aminobenzaldehyde (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution and stir at room temperature.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound in medicinal chemistry lies in its role as a precursor to quinazoline and quinazolinone derivatives. The aldehyde and the protected amine functionalities allow for a convergent and efficient assembly of these heterocyclic systems.

Synthesis of Quinazoline Derivatives

A common strategy involves the deprotection of the Boc group to liberate the free amine, which can then undergo cyclization reactions. A prominent application is the Friedländer annulation, where the 2-aminobenzaldehyde derivative reacts with a compound containing a reactive methylene group adjacent to a carbonyl to form the quinoline or, in this case, quinazoline ring system.

Experimental Protocol: Synthesis of 2-Substituted Quinazolines

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (DCM)

-

A ketone or β-ketoester (e.g., ethyl acetoacetate)

-

A base (e.g., potassium carbonate, sodium hydroxide)

-

A suitable solvent (e.g., ethanol, DMF)

Procedure:

Step 1: Boc Deprotection

-

Dissolve this compound (1.0 eq) in DCM.

-

Add trifluoroacetic acid (5-10 eq) or a solution of HCl in dioxane (4M, 5-10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting 2-aminobenzaldehyde salt is often used directly in the next step.

Step 2: Friedländer Annulation

-

Dissolve the crude 2-aminobenzaldehyde salt in a suitable solvent like ethanol.

-

Add the ketone or β-ketoester (1.1 eq) and a base such as potassium carbonate (2-3 eq).

-

Heat the reaction mixture to reflux for 6-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2-substituted quinazoline.

Biological Activities of Derivatives

Derivatives of this compound, particularly quinazolines, have shown significant activity against a range of biological targets, with a major focus on protein kinases involved in cancer signaling.

Kinase Inhibitors

The quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases. Notably, derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.

Table 1: Biological Activity of Quinazoline-based EGFR Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) |

| Gefitinib | EGFR | 2-37 | NCI-H460 | 8.9 |

| Erlotinib | EGFR | 2 | A431 | 0.05 |

| Lapatinib | EGFR, HER2 | 9.8, 13.4 | BT474 | 0.16 |

| Vandetanib | VEGFR2, EGFR | 40, 500 | HUVEC | 0.03 |

Data is compiled from various public sources and is intended for comparative purposes.

Anti-inflammatory Agents

Recent studies have also explored the anti-inflammatory potential of compounds derived from related carbamate precursors. A series of tert-butyl (substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of tert-Butyl (substituted benzamido)phenylcarbamate Derivatives

| Compound ID | Substitution Pattern | % Inhibition of Paw Edema (at 5h) |

| 4a | 4-Fluoro | 54.13 |

| 4b | 4-Chloro | 51.28 |

| 4c | 4-Bromo | 49.87 |

| 4i | 4-(1H-indol-2-yl)butanamido | 54.24 |

| Indomethacin | (Standard) | 58.62 |

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the therapeutic potential of compounds derived from this compound, this section visualizes key signaling pathways and a general experimental workflow for their synthesis and evaluation.

General Synthetic and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis of bioactive quinazolines from this compound and their subsequent biological evaluation.

EGFR Signaling Pathway

Many quinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

PARP-1 Signaling in DNA Repair

The quinazolinone scaffold is also found in inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal reactive groups make it an ideal starting material for the construction of complex heterocyclic scaffolds, particularly quinazolines and quinazolinones. The derivatives of this compound have demonstrated significant potential as inhibitors of key therapeutic targets such as EGFR and PARP. This guide provides a foundational resource for researchers, offering detailed synthetic protocols and insights into the biological applications of this important molecule, with the aim of facilitating the discovery and development of novel therapeutics.

Methodological & Application

Application Notes and Protocols: Tert-Butyl (2-formylphenyl)carbamate in the Pictet-Spengler Reaction

For Researchers, Scientists, and Drug Development Professionals